tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Formation of the Diazepane Ring: The diazepane ring can be formed through cyclization reactions involving appropriate diamine precursors.
Final Coupling and Protection:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of sulfides from sulfonyl groups.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1H-imidazole-4-carboxamide and 1H-imidazole-4-carboxylic acid.
Sulfonyl Derivatives: Compounds like sulfonylureas and sulfonamides.
Diazepane Derivatives: Compounds such as diazepam and other benzodiazepines.
Uniqueness
Tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric protection, enhancing the stability of the compound .
Properties
IUPAC Name |
tert-butyl 4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-13(2,3)21-12(18)16-5-4-6-17(8-7-16)22(19,20)11-9-14-10-15-11/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKZTZCGKXHEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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